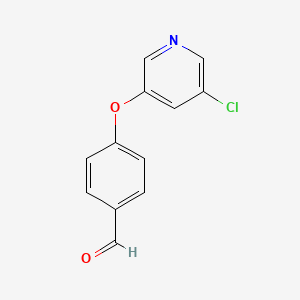
4-(5-Chloropyridin-3-yl)oxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is an organic compound that features a benzaldehyde moiety linked to a chloropyridine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde can be achieved through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 5-chloropyridine with a halogenated benzaldehyde under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously removed and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyridin-3-yl)oxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
Oxidation: 4-(5-Chloropyridin-3-yl)oxybenzoic acid.
Reduction: 4-(5-Chloropyridin-3-yl)oxybenzyl alcohol.
Substitution: 4-(5-Aminopyridin-3-yl)oxybenzaldehyde.
Scientific Research Applications
4-(5-Chloropyridin-3-yl)oxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyridin-3-yl)oxybenzaldehyde
- 4-(5-Fluoropyridin-3-yl)oxybenzaldehyde
- 4-(5-Methylpyridin-3-yl)oxybenzaldehyde
Uniqueness
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can be a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-(5-chloropyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-12(7-14-6-10)16-11-3-1-9(8-15)2-4-11/h1-8H |
InChI Key |
NQXXCSJNJICNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


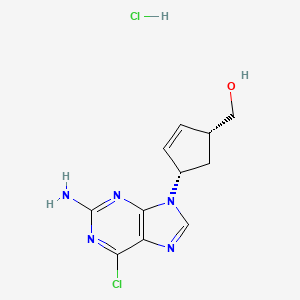
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
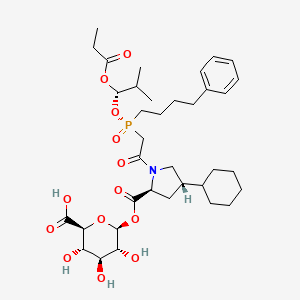

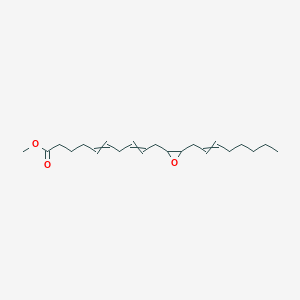
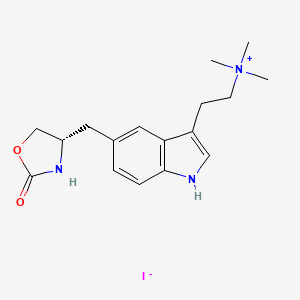
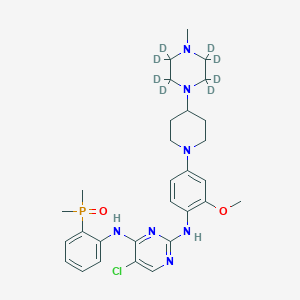


![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
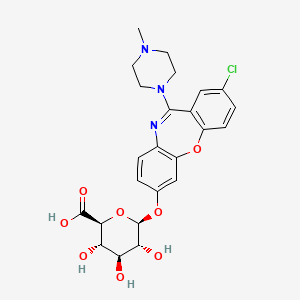
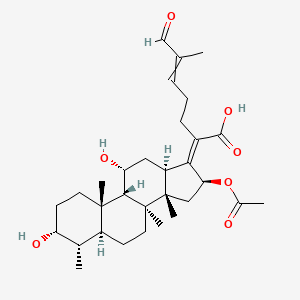
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
